3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. One common method includes:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled to avoid decomposition.
Solvent: Use of inert solvents like dichloromethane or chloroform.
Catalysts: Sometimes catalysts like iron(III) chloride (FeCl3) are used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Formation of reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: Used in the study of biological pathways and molecular interactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a pyrazole ring instead of a pyrrole ring.
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure with a methyl group at the 2-position instead of a bromine atom at the 3-position.
Uniqueness
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms at specific positions makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKOASQVGQLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646769 |
Source
|
Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-61-6 |
Source
|
Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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